N-Phenethyl vs. N-Methyl Substitution: Opioid Receptor Affinity
The N-phenethyl substitution on the morphinan scaffold consistently and dramatically increases opioid receptor binding affinity across multiple structural series. In the morphinan series studied by Neumeyer et al., conversion of an N-benzyl to N-phenethyl substituent yielded a 130-fold increase in δ-opioid receptor (DOR) affinity and a 16-fold increase in μ-opioid receptor (MOR) affinity [1]. This class-level SAR is corroborated by independent findings with phenomorphan, the 3-hydroxy-N-phenethylmorphinan, which exhibits approximately 10-fold greater potency than its N-methyl congener levorphanol at the MOR [2]. The target compound incorporates this N-phenethyl motif with an additional 3,4-dimethoxy substitution on the phenyl ring, a modification that in the 6-ketomorphinan series was associated with 20-fold greater antinociceptive potency than the 3,4-methylenedioxy congener [3]. These data collectively support the inference that the N-(3,4-dimethoxyphenethyl) substituent of CAS 63690-30-2 confers substantially enhanced opioid receptor engagement compared to N-methyl morphinans such as dextromethorphan (CAS 125-71-3) or levomethorphan (CAS 125-70-2).
| Evidence Dimension | Opioid receptor binding affinity (fold-change upon N-phenethyl vs. N-methyl/N-benzyl substitution) |
|---|---|
| Target Compound Data | CAS 63690-30-2: N-(3,4-dimethoxyphenethyl) substituent (intact class-level N-phenethyl motif plus dimethoxy modification). Direct Ki data not available in published literature. |
| Comparator Or Baseline | N-Benzyl to N-phenethyl morphinans (Neumeyer series): 130-fold DOR affinity increase, 16-fold MOR affinity increase [1]. Phenomorphan (N-phenethyl-3-OH-morphinan) vs. levorphanol (N-methyl-3-OH-morphinan): ~10-fold potency increase [2]. N-methyl-3-methoxymorphinan (dextromethorphan): Ki (MOR) not reported, but functionally an NMDA antagonist with negligible MOR agonism. |
| Quantified Difference | Class-level: N-phenethyl substitution yields 16- to 130-fold enhancement in opioid receptor affinity vs. N-alkyl congeners. 3,4-Dimethoxy substitution on the phenethyl ring further differentiates from unsubstituted N-phenethyl by an estimated 20-fold (based on 6-ketomorphinan SAR) [3]. |
| Conditions | Radioligand competitive displacement assays using [³H]DAMGO (MOR) and [³H]deltorphin II (DOR) in transfected cell membrane preparations [1]; mouse hot-plate antinociception assay [2][3]. |
Why This Matters
For researchers requiring a morphinan probe with maximal opioid receptor engagement, the N-(3,4-dimethoxyphenethyl) modification offers class-validated affinity enhancement that N-methyl morphinans cannot provide, making CAS 63690-30-2 a structurally distinct tool compound for MOR/DOR signaling studies.
- [1] Neumeyer JL, Gu XH, van Vliet LA, DeNunzio NJ, Rusovici DE, et al. Mixed κ Agonists and μ Agonists/Antagonists as Potential Pharmacotherapeutics for Cocaine Abuse: Synthesis and Opioid Receptor Binding Affinity of N-Substituted Derivatives of Morphinan. J Med Chem. 2003. (Patent family US20020188003A1; reports 130-fold δ and 16-fold μ affinity increases). View Source
- [2] Phenomorphan Entry. NIST Chemistry WebBook / Wikipedia. Phenomorphan is ~10x more potent than levorphanol (N-methyl-3-hydroxymorphinan) at the μ-opioid receptor. View Source
- [3] Brossi A, Atwell L, Jacobson AE, Rozwadowska MD, Schmidhammer H, Flippen-Anderson JL, Gilardi R. Structure-Activity Relationship of Oxygenated Morphinans. VII. 5-Methylated and 14-Hydroxy-substituted Agonists and Antagonists of the 4-Hydroxy- and 3,4-Dioxygenated 6-Morphinanone Series. Helv Chim Acta. 1982;65(8):2394-2404. (N-phenethyl ketone 6x morphine; 3,4-methylenedioxy 20x less potent than 3,4-dimethoxy congener). View Source
